molecular formula C9H22N2 B1437164 N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine CAS No. 28286-19-3

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine

Cat. No. B1437164
CAS RN: 28286-19-3
M. Wt: 158.28 g/mol
InChI Key: WABQHCAIVKPFLV-UHFFFAOYSA-N
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Description

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine is a chemical compound with the CAS Number: 28286-19-3 . Its molecular weight is 158.29 .

Scientific Research Applications

Organoboron Compound Synthesis

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine derivatives have been used in the synthesis of organoboron compounds. For instance, derivatives like N,N′-di-tert-butyl-N,N′-dihydroxy-1,3-propanediamine have reacted with oxybis(diphenylborane) to yield crystalline organoboron compounds, which are key in various chemical reactions and manufacturing processes (Kliegel et al., 1992).

Chelation and Coordination Chemistry

In the field of chelation and coordination chemistry, tert-butyl-substituted diamines, similar to N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine, form chelate rings with metals. These compounds have been studied for their absorption and circular dichroism spectra, contributing to our understanding of metal-ligand interactions, which are crucial in catalysis and material science (Hawkins & Martin, 1982).

Asymmetric Synthesis

N-tert-Butanesulfinyl imines, a class of compounds closely related to N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine, have been used as versatile intermediates for asymmetric synthesis of amines. These compounds play a pivotal role in synthesizing a variety of enantioenriched amines, important in pharmaceutical and synthetic chemistry (Ellman et al., 2002).

CO2 Adsorption

In environmental applications, compounds like N1-(3-(trimethoxysilyl)propyl)-1,3-propanediamine, a relative of N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine, have been used to create CO2 adsorbents. These compounds show promise in carbon capture technologies, a critical area in combating climate change (Sim et al., 2020).

Spectroscopy and Analysis

1,3-Propanediamine derivatives have been studied for their nuclear magnetic resonance spectra, providing insights into the structural and electronic properties of these compounds. This information is vital for understanding their reactivity and potential applications in various scientific fields (Freifelder et al., 1967).

properties

IUPAC Name

N'-tert-butyl-N-ethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H22N2/c1-5-10-7-6-8-11-9(2,3)4/h10-11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABQHCAIVKPFLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501226462
Record name N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(tert-Butyl)-N3-ethyl-1,3-propanediamine

CAS RN

28286-19-3
Record name N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28286-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-(1,1-Dimethylethyl)-N3-ethyl-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501226462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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